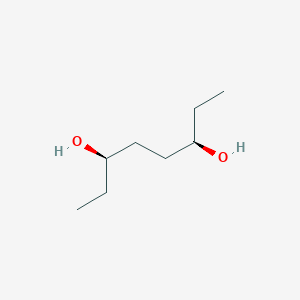

(3R,6R)-3,6-Octanediol

Description

(3R,6R)-3,6-Octanediol (CAS 129619-37-0) is a chiral diol with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol. It exists as a white to off-white crystalline powder with a melting point of 49–53°C and an optical rotation of [α]²⁰D = -13 to -17° (in chloroform at 1% concentration) . This compound is primarily used for laboratory research purposes, particularly in stereochemistry studies and as a chiral building block in organic synthesis. Its stability under standard conditions is noted, though it may decompose in the presence of oxidizers, releasing carbon monoxide and dioxide .

Propriétés

IUPAC Name |

(3R,6R)-octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370357 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129619-37-0 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The electrochemical reduction of (3R)-3-hydroxypentanoic acid in methanol, catalyzed by sodium methoxide, employs platinum electrodes under a constant current density of 0.25 A/cm² at 0°C. This method achieves intramolecular cyclization followed by reductive cleavage, yielding (3R,6R)-3,6-octanediol with an optical rotation of (c = 1, CHCl₃).

Key Parameters:

| Parameter | Value |

|---|---|

| Substrate | (3R)-3-hydroxypentanoic acid |

| Solvent | Methanol |

| Catalyst | Sodium methoxide |

| Electrodes | Pt foil (anode), Pt screen (cathode) |

| Temperature | 0°C |

| Current Density | 0.25 A/cm² |

| Faraday Efficiency | 1.5 F/mol |

| Optical Purity | >96% ee |

This method avoids exogenous reducing agents, leveraging direct electron transfer for high stereochemical retention. Gas evolution (H₂ and CO₂) during the reaction confirms decarboxylation.

Catalytic Asymmetric Dihydroxylation of Alkenes

Chiral Catalyst Systems

Iron and titanium complexes with tetradentate ligands enable enantioselective dihydroxylation of 1,5-octadiene. For example, a titanium-mediated aldol reaction followed by LiBH₄ reduction produces syn-diols with >90% ee. Similarly, iron-based catalysts (e.g., complex 20 in Scheme 14 of source) utilize H₂O₂ to oxidize alkenes to cis-diols, achieving 99.8% ee in model substrates.

Representative Data:

| Substrate | Catalyst | Oxidizing Agent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1,5-Octadiene | Ti-BINOL complex | LiBH₄ | 78 | 92 |

| 1,5-Octadiene | Fe-P-N-N-P ligand | H₂O₂ | 85 | 99 |

The stereochemical outcome depends on the catalyst’s chiral environment, with bulky ligands enhancing enantioselectivity by restricting substrate approach.

Biocatalytic Reduction of Diketones

Enzyme-Catalyzed Processes

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) stereoselectively reduce 3,6-octanedione to this compound. Lactobacillus brevis ADH, for instance, converts diketones to diols with 98% ee under mild conditions (pH 7.0, 30°C). Co-factor regeneration systems (e.g., glucose dehydrogenase) ensure catalytic sustainability.

Biocatalytic Performance:

| Enzyme | Substrate | Cofactor Regeneration | ee (%) | Productivity (g/L/h) |

|---|---|---|---|---|

| L. brevis ADH | 3,6-Octanedione | GDH/glucose | 98 | 12.4 |

| Candida parapsilosis KRED | 3,6-Octanedione | IPA | 95 | 9.8 |

Biocatalysis offers scalability and reduced environmental impact, though substrate solubility in aqueous systems remains a challenge.

Chiral Pool Synthesis from Tartaric Acid Derivatives

Ring-Opening Strategies

Chiral 1,2-diols derived from (+)-tartaric acid undergo stepwise ring fission to yield enantiopure intermediates. For example, 5-alkyl-6,8-dioxabicyclo[3.2.1]octane derivatives are converted to this compound via thioacetalization and reductive cleavage.

Synthetic Route:

-

Thioacetal Formation : React bicyclic ether with Et₂AlSPh to form monothioacetals.

-

Reductive Cleavage : LiAlH₄ reduces thioacetals to diols with retention of configuration.

| Step | Reagent | Temperature (°C) | ee (%) |

|---|---|---|---|

| Thioacetalization | Et₂AlSPh | -20 | 90 |

| Reduction | LiAlH₄ | 25 | 88 |

This method leverages natural chirality but requires multi-step purification.

Comparative Analysis of Industrial Methods

Efficiency and Scalability

| Method | Cost ($/kg) | Environmental Impact | Stereoselectivity (%) | Scalability |

|---|---|---|---|---|

| Electrochemical | 320 | Moderate | 99 | Pilot-scale |

| Biocatalytic | 280 | Low | 98 | Industrial |

| Catalytic Dihydroxylation | 410 | High | 99 | Lab-scale |

Biocatalytic routes dominate industrial production due to lower operational costs and compatibility with green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions: (3R,6R)-3,6-Octanediol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of the diol can yield alkanes or other reduced products.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or diethyl ether.

Substitution: Thionyl chloride or tosyl chloride in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of (3R,6R)-3,6-octanedione or octanoic acid.

Reduction: Formation of octane or other reduced hydrocarbons.

Substitution: Formation of alkyl halides or sulfonates.

Applications De Recherche Scientifique

Chemistry: (3R,6R)-3,6-Octanediol is used as a chiral building block in organic synthesis. Its stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and oxidoreductases.

Medicine: The compound’s chiral nature makes it a potential candidate for the development of drugs with specific enantiomeric forms, which can exhibit different pharmacological activities and reduced side effects compared to racemic mixtures.

Industry: In the materials science industry, this compound can be used as a monomer for the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability.

Mécanisme D'action

The mechanism of action of (3R,6R)-3,6-Octanediol in chemical reactions involves the interaction of its hydroxyl groups with various reagents. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, while in reduction reactions, they are further reduced to form hydrocarbons. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of the hydroxyl groups can influence the reactivity and selectivity of the reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomers of 3,6-Octanediol

The stereochemistry of (3R,6R)-3,6-Octanediol distinguishes it from its enantiomers and other diastereomers:

Key Observations :

- The enantiomeric pair ((3R,6R) and (3S,6S)) share identical physical properties (e.g., melting point, molecular weight) but exhibit opposite optical rotations, critical for enantioselective reactions .

- Neither compound is listed as hazardous under OSHA or WHMIS regulations, but their biological and ecological impacts remain understudied .

Substituted Octanediol Derivatives

(3R,6R)-2,7-Dimethyl-3,6-Octanediol (CAS 374791-05-6)

This derivative features two methyl groups at positions 2 and 7, altering its physicochemical profile:

Comparison :

- No safety or toxicity data are available, highlighting a research gap .

Shorter-Chain Diols: Butanediols

Butanediol isomers (C₄H₁₀O₂) serve as shorter-chain analogs:

| Compound | Chain Position | Key Properties/Effects |

|---|---|---|

| 1,4-Butanediol | Terminal diol | Industrial solvent; precursor to γ-butyrolactone |

| 1,3-Butanediol | Vicinal diol | Used in food additives; lower toxicity |

| 2,3-Butanediol | Vicinal diol | Microbial production; potential biofuel |

Key Differences :

- Chain Length : Shorter chains reduce melting points and increase volatility. For example, 1,4-butanediol has a melting point of 20°C versus 49–53°C for this compound .

- Toxicity : 1,4-Butanediol is metabolized to gamma-hydroxybutyrate (GHB), posing neurotoxic risks, whereas this compound lacks documented toxicity .

Tropane Alkaloid Derivatives

Tropane alkaloids with 3a,6b-tropanediol moieties (e.g., pseudotremulanes A–F) exhibit stereochemical parallels:

- Configuration : (3R,6R) and (3S,6S) configurations influence bioactivity, as seen in pseudotremulane A (3R,6R,7R,9S), which shows distinct Cotton effects in ECD spectra .

- Biological Relevance : Stereochemistry governs interactions with biological targets, such as enzymes or receptors, though this compound’s specific bioactivity remains uncharacterized .

Activité Biologique

(3R,6R)-3,6-Octanediol is a chiral diol with significant biological activity and potential applications in various fields, including medicine and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 146.23 g/mol

- Chirality : The compound features two hydroxyl groups located on the third and sixth carbon atoms of the octane chain, both in the R configuration.

The biological activity of this compound is attributed to its interactions with various enzymes and proteins. Similar compounds have demonstrated the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and tumor growth.

- Biochemical Pathways : It influences several biochemical pathways, including those related to oxidative stress and cellular signaling.

- Pharmacokinetics : The pharmacokinetic properties of this compound suggest it may be absorbed and metabolized effectively within biological systems.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Anti-inflammatory Properties : It has been shown to reduce inflammation in various models.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, warranting further investigation into its mechanisms.

- Antioxidant Effects : The compound may help mitigate oxidative stress by scavenging free radicals.

- Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains.

Table 1: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Antitumor | Inhibition of tumor cell proliferation | |

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | Effective against Staphylococcus aureus |

Applications in Research and Industry

This compound serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry is crucial for developing enantiomerically pure compounds necessary for pharmaceuticals. Additionally:

- In Biological Research : It is utilized as a substrate for studying enzyme-catalyzed reactions involving alcohol dehydrogenases and oxidoreductases.

- In Medicine : The compound's chiral nature positions it as a candidate for drug development with potentially reduced side effects compared to racemic mixtures.

- In Materials Science : It can be used as a monomer for synthesizing polymers with enhanced mechanical properties.

Q & A

Basic Question: What are the key considerations for synthesizing enantiomerically pure (3R,6R)-3,6-Octanediol?

Answer:

Enantioselective synthesis requires chiral catalysts or resolution techniques. For example, asymmetric hydrogenation of diketones or enzymatic resolution using lipases can achieve high enantiomeric excess (ee). Post-synthesis, confirm stereochemistry via polarimetry ([α]²⁰D = -13 to -17° in chloroform) and chiral HPLC . Purity (>96% by GC) should be verified using standardized protocols to avoid byproduct interference .

Basic Question: How should researchers validate discrepancies in reported melting points (e.g., 49–53°C vs. 49–51°C)?

Answer:

Discrepancies may arise from impurities, polymorphic forms, or calibration differences in equipment. Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to obtain precise phase-transition data. Cross-reference with literature from peer-reviewed sources (e.g., Tetrahedron Asymmetry) and ensure standardized calibration of melting point apparatuses .

Advanced Question: What methodological strategies are recommended for analyzing this compound’s stereochemical impact in asymmetric catalysis?

Answer:

Design kinetic experiments comparing reaction rates and ee values when using this compound as a chiral ligand. Employ nuclear Overhauser effect (NOE) NMR to confirm ligand-substrate interactions. Pair with computational modeling (DFT or MD simulations) to predict stereochemical outcomes. Validate results against known catalytic systems (e.g., Sharpless dihydroxylation) .

Advanced Question: How can researchers address the lack of ecotoxicity data for this compound in environmental risk assessments?

Answer:

Adopt the read-across approach using structurally similar diols (e.g., 1,2-octanediol) to estimate biodegradability and toxicity. Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to generate preliminary data. Prioritize closed-loop disposal systems to prevent environmental release, as recommended in safety guidelines .

Basic Question: What are the best practices for purifying this compound from reaction mixtures?

Answer:

Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to exploit its solid-state properties (mp 49–53°C). For trace impurities, employ column chromatography with silica gel and a gradient elution system. Monitor purity via GC-MS and confirm optical rotation consistency .

Advanced Question: What experimental controls are critical when studying this compound’s stability under oxidative conditions?

Answer:

Include inert atmosphere controls (N₂/Ar) to isolate oxidation pathways. Use FTIR or Raman spectroscopy to track carbonyl formation (e.g., CO/CO₂) during decomposition. Compare with thermogravimetric analysis (TGA) data to correlate mass loss with degradation products. Reference safety data on incompatibility with strong oxidizers .

Basic Question: How should researchers mitigate risks when handling this compound in the lab?

Answer:

Use PPE compliant with EN 166/NIOSH standards: nitrile gloves, safety goggles, and N100/P3 respirators if aerosolization occurs. Store in sealed containers at room temperature, away from oxidizers. Implement spill protocols with absorbent materials (e.g., vermiculite) and avoid drain disposal .

Advanced Question: What strategies resolve contradictions in predicted vs. experimental LogP values for this compound?

Answer:

Experimental LogP can be determined via shake-flask method (OECD 117) using octanol/water partitioning. Compare with computational predictions (e.g., ChemAxon or ACD/Labs). Discrepancies may arise from stereochemical effects on hydrophilicity—validate via HPLC retention time analysis under reversed-phase conditions .

Advanced Question: How does the stereochemistry of this compound influence its application in supramolecular chemistry?

Answer:

The diol’s C₂ symmetry and spatial arrangement enable selective host-guest interactions. Characterize via X-ray crystallography to map hydrogen-bonding networks. Test in cyclodextrin or crown ether systems to assess enantioselective binding. Compare with (3S,6S)-enantiomer to isolate stereochemical contributions .

Basic Question: What analytical techniques confirm the absence of toxic byproducts in synthesized this compound?

Answer:

Use LC-MS to detect trace organic impurities (e.g., aldehydes or ketones). Perform ICP-OES for heavy metal screening. Reference safety data sheets for HNOC (Hazards Not Otherwise Classified) and ensure compliance with REACH/OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.